Acetoxyacetanilide

Description

Contextualization within Amide and Ester Chemistry

Acetoxyacetanilide, with the chemical formula C10H11NO3, is structurally characterized by an acetamide (B32628) group and an acetoxy group attached to a benzene (B151609) ring. cymitquimica.comcymitquimica.com This places it at the intersection of amide and ester chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group, while esters are formed from the reaction of a carboxylic acid and an alcohol. libretexts.org The presence of both functional groups in this compound imparts a distinct reactivity profile, allowing it to participate in reactions characteristic of both classes of compounds. The amide group can undergo hydrolysis to yield an amine and a carboxylic acid, while the ester group can be hydrolyzed to a phenol (B47542) and a carboxylic acid. This dual reactivity makes it a versatile building block in organic synthesis.

Historical Perspectives on Synthetic Development

The synthesis of this compound is closely linked to the development of analgesics. It is recognized as an impurity and a derivative of paracetamol (acetaminophen). cymitquimica.comchemicalbook.com Early synthetic methods often involved the acetylation of p-aminophenol. prepchem.com A common laboratory preparation involves the reaction of 4-aminophenol (B1666318) with acetic anhydride (B1165640) in acetic acid. prepchem.com Another route involves a multi-step process starting from phenyl acetate (B1210297) or phenol. This process includes a Fries rearrangement or a Friedel-Crafts acetylation to form 4-hydroxyacetophenone, which is then converted to its oxime. A subsequent Beckmann rearrangement and acetylation with acetic anhydride yields 4-acetoxyacetanilide. google.com Research has also explored novel synthetic pathways, such as the Semmler–Wolff-type aromatization of cyclohexane-1,3-dione monooximes to produce 3-acetoxyacetanilide derivatives. oup.comresearchgate.netnii.ac.jp

Significance as a Synthetic Intermediate and Byproduct in Complex Chemical Systems

The primary significance of this compound lies in its role as a synthetic intermediate. It is a key precursor in the synthesis of various pharmaceuticals and other complex organic molecules. cymitquimica.com For instance, it can be hydrolyzed to produce N-acetyl-para-aminophenol (APAP), also known as paracetamol. google.com Furthermore, this compound can serve as a monomer in the production of poly(ester-amide)s, which are polymers with applications in forming shaped articles like fibers and films. google.com

In certain chemical processes, this compound can also be formed as a byproduct. reddit.com For example, in the synthesis of paracetamol, if the reaction conditions are not carefully controlled, over-acetylation can occur, leading to the formation of this compound as an impurity. nih.govhep.com.cn Its presence as a byproduct can influence the crystal habit and properties of the main product, as seen in the crystallization of paracetamol. nih.govhep.com.cn

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 153 °C (lit.) |

| Boiling Point | 190 °C / 13 mmHg (lit.) |

| Flash Point | 63 °C (lit.) |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) |

| IUPAC Name | (4-acetamidophenyl) acetate |

Data sourced from multiple references. cymitquimica.comchemeo.comchemicalbook.comnih.gov

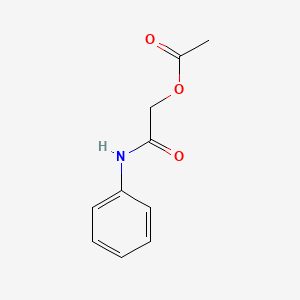

Structure

2D Structure

3D Structure

Properties

CAS No. |

56609-07-5 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

(2-anilino-2-oxoethyl) acetate |

InChI |

InChI=1S/C10H11NO3/c1-8(12)14-7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) |

InChI Key |

VTOOAIHVOXXCFP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OCC(=O)NC1=CC=CC=C1 |

Other CAS No. |

56609-07-5 |

Synonyms |

acetoxyacetanilide p-acetoxyacetanilide |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Acetylation Approaches

Direct acetylation methods are the most common routes for synthesizing acetoxyacetanilide. These typically employ acetic anhydride (B1165640) as the acetylating agent, with variations in catalysts and reaction conditions to optimize yield and purity.

Acetylation of 4-Aminophenol (B1666318) Derivatives

The primary route to this compound involves the diacetylation of 4-aminophenol. This molecule contains both an amine and a phenolic hydroxyl group, both of which are susceptible to acetylation by electrophilic acetylating agents like acetic anhydride.

The reaction proceeds as follows: 4-Aminophenol + 2 Acetic Anhydride → N-(4-acetoxyphenyl)acetamide + 2 Acetic Acid

This double acetylation can be achieved in a single step by using an excess of acetic anhydride and appropriate catalytic systems. For instance, the acetylation of 4-aminophenol with acetic anhydride in the presence of catalysts like sulfuric acid or sodium acetate (B1210297) is a well-established method for producing N-(4-acetoxyphenyl)acetamide phlox.or.idresearchgate.netslideshare.net. The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acetylation, followed by O-acetylation quora.com.

Role of Acetic Anhydride and Catalytic Systems

Acetic anhydride serves as the primary acetylating agent due to its reactivity and availability. The efficiency of the acetylation process is significantly influenced by the choice of catalyst and the reaction conditions, particularly whether they are anhydrous or aqueous.

Anhydrous vs. Aqueous Conditions

Acetic anhydride is susceptible to hydrolysis in the presence of water, forming acetic acid atamanchemicals.com. This hydrolysis consumes the acetylating agent, potentially reducing the yield and requiring a larger excess of acetic anhydride. (CH₃CO)₂O + H₂O → 2 CH₃COOH

Therefore, anhydrous conditions are generally preferred for maximizing the efficiency of acetic anhydride in acetylation reactions atamanchemicals.com. Reactions are often carried out in organic solvents or under solvent-free conditions to maintain anhydrous environments scispace.comtsijournals.comnih.govmdpi.comresearchgate.net. While aqueous conditions can be used, as seen in some paracetamol syntheses where 4-aminophenol is suspended in water with acetic anhydride quora.com, the presence of water can lead to lower yields due to anhydride hydrolysis atamanchemicals.com. However, specific protocols might utilize aqueous systems with careful control of reagent addition and pH to manage reactivity rsc.orggoogle.com.

Influence of Catalysts on Selectivity and Yield

Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) can activate acetic anhydride by protonating its carbonyl oxygen, increasing the electrophilicity of the acetyl group phlox.or.idjocpr.com. Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can also serve as catalysts scispace.comnih.govresearchgate.net. Solid acid catalysts, like silica-supported zinc chloride or zeolites (e.g., H-FER), offer advantages in terms of separation and recyclability scispace.com.

Base Catalysts: Organic bases like pyridine (B92270) or inorganic bases such as sodium acetate can also catalyze the reaction. Pyridine can form a highly reactive acetylpyridinium intermediate, while sodium acetate can act as a buffer and a nucleophilic catalyst rsc.orgacs.orgias.ac.in.

The choice of catalyst can impact the reaction kinetics and the efficiency of diacetylation. For example, using sodium acetate as a catalyst in the acetylation of 4-aminophenol with acetic anhydride has been reported to yield good results phlox.or.idtsijournals.comgoogle.comias.ac.in. Sulfuric acid is also frequently used, often leading to high yields phlox.or.idresearchgate.net.

Table 1: Catalytic Systems for Acetylation of 4-Aminophenol

| Catalyst | Acylating Agent | Conditions | Yield (%) | References |

| Sulfuric Acid | Acetic Anhydride | Not specified (common in paracetamol synthesis) | High | phlox.or.idresearchgate.net |

| Sodium Acetate | Acetic Anhydride | Not specified (common in paracetamol synthesis) | High | phlox.or.idtsijournals.comgoogle.comias.ac.in |

| Pyridine | Acetic Anhydride | Ethyl acetate solvent | Quantitative | acs.org |

| Pyridine | Acetic Anhydride | Water suspension | Not very high | rsc.org |

| SiO₂-ZnCl₂ | Acetic Anhydride | Acetonitrile, 80°C, heterogeneous | Excellent | scispace.com |

| MgCl₂·5H₂O | Acetic Anhydride | Solvent-free, room temperature | 96 | tsijournals.com |

| Zeolite H-FER | Acetic Anhydride | Solvent-free | Excellent | |

| Anhydrous NiCl₂ | Acetic Anhydride | Solvent-free | Excellent | researchgate.net |

Rearrangement-Based Syntheses

While direct acetylation is the primary method for this compound, rearrangement reactions are important in the broader context of synthesizing related phenolic compounds.

Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone

The Fries rearrangement is a reaction where a phenolic ester is converted into a hydroxy aryl ketone, catalyzed by Lewis acids. This process involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho or para positions.

The reaction of phenyl acetate with a Lewis acid, such as aluminum chloride (AlCl₃), is a classic example of the Fries rearrangement. This reaction yields a mixture of ortho-hydroxyacetophenone and para-hydroxyacetophenone. Phenyl Acetate + Lewis Acid (e.g., AlCl₃) → 4-Hydroxyacetophenone + 2-Hydroxyacetophenone

The regioselectivity (ortho vs. para substitution) is influenced by reaction conditions, with lower temperatures generally favoring the para isomer (4-hydroxyacetophenone) and higher temperatures favoring the ortho isomer pw.livebyjus.comwikipedia.org. For instance, using AlCl₃ in non-polar solvents at lower temperatures can lead to a higher proportion of the para product wikipedia.org. Trifluoromethanesulfonic acid has also been used as a catalyst, promoting regioselective formation of 4-hydroxyacetophenone rsc.org.

This rearrangement is a key method for producing 4-hydroxyacetophenone, an important intermediate in various chemical syntheses. However, it does not directly produce this compound, as the functional groups and their positions differ significantly from the target compound.

Table 2: Fries Rearrangement of Phenyl Acetate

| Ester | Catalyst | Conditions | Major Product | Yield (%) | References |

| Phenyl Acetate | AlCl₃ | Low temperature, non-polar solvent (favors para) | 4-Hydroxyacetophenone | Varies | pw.livewikipedia.org |

| Phenyl Acetate | AlCl₃ | High temperature (favors ortho) | 2-Hydroxyacetophenone | Varies | pw.livewikipedia.org |

| Phenyl Acetate | PTSA | 90-160°C, solvent-free | 2-Hydroxyacetophenone | ~90% (ortho) | jocpr.com |

| Phenyl Acetate | Trifluoromethanesulfonic acid | 0 °C, then ice-water workup, dichloromethane (B109758) extraction | 4-Hydroxyacetophenone | High | rsc.org |

Compound List:

this compound

N-(4-acetoxyphenyl)acetamide

4-Acetoxyaniline

4-Aminophenol

Paracetamol (Acetaminophen)

N-(4-hydroxyphenyl)acetamide

Acetic anhydride

Acetic acid

Acetyl chloride

Phenyl acetate

4-Hydroxyacetophenone

2-Hydroxyacetophenone

Sulfuric acid

Sodium acetate

Pyridine

Aluminum chloride (AlCl₃)

Zinc chloride (ZnCl₂)

p-Toluenesulfonic acid (PTSA)

Trifluoromethanesulfonic acid

Silica supported zinc chloride (SiO₂-ZnCl₂)

Zeolite H-FER

Anhydrous NiCl₂

Magnesium chloride hexahydrate (MgCl₂·5H₂O)

Acetylpyridinium intermediate

Friedel-Crafts Acetylation for Precursor Formation

The initial step in this synthetic pathway involves the Friedel-Crafts acetylation of phenol (B47542) to produce 4-hydroxyacetophenone, a crucial precursor. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) wikipedia.orgsigmaaldrich.combyjus.compw.livemasterorganicchemistry.com. Phenol, being an activated aromatic ring, readily undergoes acetylation, with the para-substituted product, 4-hydroxyacetophenone, being the major isomer due to steric and electronic factors wikipedia.orgsigmaaldrich.compw.live.

Table 1: Friedel-Crafts Acetylation of Phenol

| Reactants | Acylating Agent | Catalyst | Solvent (Typical) | Typical Conditions | Yield Range | Key References |

| Phenol | Acetyl Chloride/ | AlCl₃ | CS₂, Nitrobenzene | Room Temp. to Reflux | 70-90% | wikipedia.orgsigmaaldrich.compw.live |

| Acetic Anhydride | ||||||

| Phenol | Acetic Anhydride | Zeolites | Solvent-free | Moderate Temp. | Variable | wikipedia.org |

While AlCl₃ is a common catalyst, its stoichiometric requirement and the generation of corrosive by-products have spurred research into greener alternatives, including solid acid catalysts like zeolites, which can offer improved selectivity and easier handling wikipedia.org.

Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

The 4-hydroxyacetophenone obtained from the Friedel-Crafts reaction is then converted into its oxime by reaction with hydroxylamine (B1172632) or its salts chemistrysteps.combyjus.commasterorganicchemistry.comscispace.comlibretexts.orgnumberanalytics.comacs.org. The resulting 4-hydroxyacetophenone oxime undergoes a Beckmann rearrangement to yield 4-acetamidophenol, commonly known as paracetamol wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.comscispace.comlibretexts.orgnumberanalytics.comacs.orgorganic-chemistry.orgresearchgate.net. This rearrangement is typically acid-catalyzed wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgjocpr.com.

Table 2: Beckmann Rearrangement for Paracetamol Synthesis

| Substrate | Reagent for Oxime Formation | Catalyst for Rearrangement | Product | Typical Conditions | Yield Range | Key References |

| 4-Hydroxyacetophenone | Hydroxylamine | H₂SO₄, PCl₅, Amberlyst 15 | Paracetamol | Acidic media, Heat | 65-90% | wikipedia.orgchemistrysteps.comlibretexts.org |

| 4-Hydroxyacetophenone Oxime | N/A | H₃PO₄/Al-MCM-41 | Paracetamol | Liquid phase, Acetone as solvent, Reflux | High | researchgate.net |

| 4-Hydroxyacetophenone Oxime | N/A | Ammonium Persulfate/DMSO | Paracetamol | 1,4-Dioxane, 100 °C | Good | libretexts.org |

Mechanism and Catalysis in Beckmann Rearrangement

The Beckmann rearrangement mechanism involves the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water) wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.comorganic-chemistry.org. Subsequently, the alkyl or aryl group anti (trans) to the hydroxyl group migrates to the nitrogen atom, forming a nitrilium ion intermediate wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.comorganic-chemistry.org. This intermediate is then attacked by water, followed by tautomerization to yield the stable amide product wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.com.

A wide array of catalysts can promote this rearrangement, including strong protic acids like sulfuric acid (H₂SO₄) and polyphosphoric acid, Lewis acids such as phosphorus pentachloride (PCl₅) and aluminum chloride (AlCl₃), and solid acid catalysts like zeolites and acidic resins (e.g., Amberlyst 15) wikipedia.orglibretexts.orgjocpr.comscirp.orggoogle.com. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the rearrangement wikipedia.orglibretexts.orgjocpr.comscirp.org.

Accompanying Acetylation Processes

The final step in the synthesis of N-(4-acetoxyphenyl)acetamide involves the acetylation of the phenolic hydroxyl group of paracetamol researchgate.netwikipedia.orgphlox.or.iduwaterloo.carsc.org. This is typically achieved by reacting paracetamol with acetic anhydride, often in the presence of a catalyst such as sulfuric acid or pyridine researchgate.netphlox.or.iduwaterloo.ca. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of acetic anhydride, followed by elimination of acetic acid researchgate.netuwaterloo.ca.

Table 3: Acetylation of Paracetamol

| Substrate | Acetylating Agent | Catalyst (Typical) | Solvent (Typical) | Typical Conditions | Yield Range | Key References |

| Paracetamol | Acetic Anhydride | H₂SO₄ | Water | ~85 °C | 59.5% | phlox.or.id |

| Paracetamol | Acetic Anhydride | Pyridine/DMAP | Various | Room Temp. | High | frontiersin.orgcdnsciencepub.comresearchgate.net |

| Paracetamol | Acetic Anhydride | Acid/Base Catalysts | Organic Solvents | Variable | High | frontiersin.orgcdnsciencepub.comresearchgate.net |

This acetylation step is crucial for obtaining the target compound, N-(4-acetoxyphenyl)acetamide.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of N-(4-acetoxyphenyl)acetamide can significantly reduce environmental impact and improve process efficiency.

Solvent Selection and Optimization

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can pose environmental and health risks ucl.ac.uksioc-journal.cnmdpi.comrsc.org. For acetylation reactions, greener alternatives are being explored, including solvent-free conditions or the use of more benign solvents. Acetic anhydride itself can sometimes serve as both a reagent and a solvent, especially under microwave irradiation or with specific catalysts rsc.orgacs.org. Ionic liquids, such as triethylammonium (B8662869) acetate (TEAA), have also shown promise as recyclable and environmentally friendly media for acetylation reactions rsc.orgconicet.gov.ar. Solid catalysts, when used without solvents, further enhance the green credentials of the process cdnsciencepub.comresearchgate.netmdpi.comrsc.orgorganic-chemistry.orgtandfonline.comtandfonline.com.

Table 4: Green Solvent and Catalyst Approaches for Acetylation

| Reaction Type | Solvent/Conditions | Catalyst/Reagent | Advantages | Key References |

| Acetylation | Solvent-free | VOSO₄, SbCl₃, MnCl₂ | Reduced waste, mild conditions, high yields | frontiersin.orgresearchgate.nettandfonline.com |

| Acetylation | Ionic Liquids (TEAA) | TEAA (as solvent/cat.) | Recyclable, mild, high yields | conicet.gov.ar |

| Acetylation | Solvent-free | Poly(N-vinylimidazole) | Instantaneous, quantitative, reusable catalyst | rsc.org |

| Beckmann Rearr. | Acetone | H₃PO₄/Al-MCM-41 | Environmentally benign, good yield | researchgate.net |

| Beckmann Rearr. | Solvent-free | Solid acid catalysts | Reduced waste, easier separation | jocpr.comgoogle.com |

Atom Economy and Waste Minimization

Strategies for waste minimization include:

Catalytic Processes: Employing catalytic amounts of reagents rather than stoichiometric ones reduces waste. For instance, using recyclable solid acid catalysts for the Beckmann rearrangement or mild Lewis acids for acetylation can minimize waste wikipedia.orgjocpr.comscirp.orgcdnsciencepub.comresearchgate.nettandfonline.com.

Solvent Reduction/Elimination: Performing reactions under solvent-free conditions or using greener solvents reduces solvent waste and associated disposal costs frontiersin.orgcdnsciencepub.comresearchgate.netmdpi.comrsc.orgorganic-chemistry.orgtandfonline.comtandfonline.com.

By-product Valorization: Where possible, by-products can be recycled or repurposed, further enhancing sustainability.

Mechanistic Investigations of Chemical Transformations Involving Acetoxyacetanilide

Catalytic Reactions

C-H Functionalization Mechanisms

Other Transition Metal Catalysis

Transition metal catalysis offers powerful avenues for synthesizing complex organic molecules, and acetoxyacetanilide has been identified as a substrate in such transformations. Notably, rhodium-catalyzed annulation reactions have been developed for the conversion of N-acetoxyacetanilides into substituted indole (B1671886) derivatives acs.orgnih.gov. These reactions typically involve the annulation of N-acetoxyacetanilides with various substituted alkynes.

The rhodium-catalyzed process is characterized as a redox-neutral annulation, often proceeding in an additive-free manner, which highlights its efficiency and atom economy acs.orgnih.gov. A wide array of substituted 2,3-diarylindoles can be synthesized using this methodology, starting from diverse N-acetoxyacetanilides and both symmetrical and unsymmetrical alkynes acs.orgnih.gov. The developed methods have also been integrated into one-pot syntheses of indoles directly from nitroarenes, showcasing the versatility of this compound as a precursor in these catalytic cycles acs.orgnih.gov. Mechanistic proposals for these reactions have been put forth, often based on the isolation and stoichiometric study of potential aryl-rhodium intermediates, providing insights into the catalytic cycle acs.orgnih.gov.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the rates and mechanisms of chemical transformations. While direct investigations into the rate law determination and kinetic parameters for reactions where this compound acts as a primary reactant are not extensively detailed in the provided search results, its role in influencing other kinetic processes has been observed.

Isotope Effects and Mechanistic Elucidation

Mechanistic insights into reactions involving this compound have been derived from studies of transition metal-catalyzed processes. For the rhodium-catalyzed annulation of N-acetoxyacetanilides with alkynes, a plausible mechanism has been proposed, which includes the isolation and study of potential aryl-rhodium intermediates acs.orgnih.gov. This work contributes to understanding the steps involved in the formation of substituted indoles.

Compound List:

this compound

Paracetamol (Acetaminophen)

Para-aminophenol

Acetic anhydride (B1165640)

Rhodium

Alkynes

Indoles

Derivatization, Functionalization, and Applications in Organic Synthesis

As a Precursor for Indole (B1671886) Synthesis and Analogues

A significant application of acetoxyacetanilide lies in its role as a precursor for the synthesis of indole derivatives and related fused heterocyclic systems. Transition metal catalysis, particularly using rhodium, has emerged as a powerful strategy for achieving these transformations.

Synthesis of Substituted Indoles

Acetoxyacetanilides, readily synthesized from nitroarenes, can undergo rhodium-catalyzed redox-neutral annulation with substituted alkynes to yield substituted indole derivatives acs.orgacs.orgx-mol.netresearcher.lifeacs.org. This method offers a general and efficient route to 2,3-diarylindoles, with a wide range of these compounds being accessible from various substituted acetoxyacetanilides and alkynes in good to excellent yields acs.orgacs.org. The reaction is characterized by its wide functional group tolerance and can be integrated into one-pot syntheses starting from nitroarenes acs.orgacs.org. For instance, substituted symmetrical alkynes like di(p-methylphenyl)acetylene have been used to produce indole derivatives in approximately 60% yield. The use of unsymmetrical alkynes, such as (p-methylphenyl)phenylacetylene, can lead to the formation of indole derivatives as regioisomeric mixtures acs.org. Furthermore, specific alkylarylacetylenes have been employed to selectively synthesize 3-alkyl-2-arylindole derivatives acs.org.

Formation of Pyrrolo[3,2-f]indoles and Dibenzo[a,c]carbazoles

Beyond simple indole structures, the rhodium-catalyzed annulation methodology involving acetoxyacetanilides has been extended to the synthesis of more complex fused indole analogues, including pyrrolo[3,2-f]indoles and dibenzo[a,c]carbazoles acs.orgacs.orgmolaid.com. These polycyclic systems are of significant interest due to their presence in various biologically active molecules and advanced materials jpionline.orgacs.org. The ability to construct these intricate scaffolds from readily available starting materials highlights the versatility of this compound as a synthetic precursor acs.orgacs.orgmolaid.com.

Role in Multi-Step Organic Syntheses

This compound can also function as a key intermediate in longer, multi-step organic syntheses. Its structure allows for selective functionalization or participation in cyclization reactions that build more complex molecular architectures. While specific examples of its broad role across diverse multi-step syntheses are less detailed in the provided search results, its utility in constructing heterocyclic cores, as seen in indole synthesis, points to its potential as a versatile building block in more elaborate synthetic strategies acs.orgacs.orgx-mol.netresearcher.lifeacs.org. The integration of N-acetoxyacetanilides into one-pot syntheses from nitroarenes exemplifies its efficiency in streamlining synthetic sequences acs.orgacs.org.

This compound Derivatives

The chemical modification of this compound itself leads to a range of derivatives with potentially altered reactivity and applications.

Synthesis of 3-Acetoxyacetanilide Derivatives

A notable method for synthesizing 3-acetoxyacetanilide derivatives involves the Semmler–Wolff-type aromatization reaction of cyclohexane-1,3-dione monooximes oup.comoup.comacs.orgsemanticscholar.orgresearchgate.net. This process typically includes the regioselective formation of cyclohexane-1,3-dione monooximes followed by their aromatization under mild reaction conditions oup.comresearchgate.net. These derivatives are distinct from this compound itself, but the synthetic strategy highlights methods for introducing the this compound moiety or related structures into different molecular frameworks.

Structure-Reactivity Relationships in Derivatives

While detailed structure-reactivity relationship studies specifically for this compound derivatives were not extensively detailed in the provided search results, general principles of organic chemistry suggest that modifications to the phenyl ring or the acetamide (B32628)/acetoxy groups would influence reactivity. For instance, electron-donating or electron-withdrawing substituents on the phenyl ring would alter the electron density and thus the susceptibility to electrophilic or nucleophilic attack. Such modifications could impact their performance in catalytic reactions or their utility as intermediates in multi-step syntheses.

Compound List:

this compound

N-acetoxyacetanilide

Indole

2,3-diarylindoles

Pyrrolo[3,2-f]indoles

Dibenzo[a,c]carbazoles

Nitroarenes

Alkynes

Di(p-methylphenyl)acetylene

(p-methylphenyl)phenylacetylene

3-alkyl-2-arylindoles

Cyclohexane-1,3-dione monooximes

3-acetoxyaniline derivatives

Carbazole

Dibenzo[a,c]carbazole (DBC)

N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine

Aurone

5-acetamidoaurones

5-aminoaurones

Crystallization Behavior and Interfacial Phenomena

Impact as an Impurity on Crystal Growth

The introduction of acetoxyacetanilide as an impurity into a crystallization system, particularly that of paracetamol, has been shown to have a marked effect on the nucleation and growth of crystals. mdpi.comcapes.gov.br The presence of this impurity can increase the induction time for nucleation, essentially delaying the onset of crystallization. capes.gov.brresearchgate.net This is attributed to its ability to disrupt the formation and growth of the critical nucleus, a foundational step in the crystallization process. mdpi.com

Mechanisms of Impurity Incorporation

The incorporation of impurities like this compound into a growing crystal is a complex phenomenon governed by several mechanisms. These mechanisms determine the location and nature of the impurity within the final crystalline product. mdpi.comnih.gov

Impurities can also be present on the surface of the final crystal particles. nih.gov This surface deposition can occur in the later stages of crystallization and involves the adhesion or adsorption of impurity molecules onto the crystal faces. mdpi.comnih.gov Unlike incorporation into the crystal lattice, surface deposition results in a high concentration of impurities on the exterior of the crystal. nih.gov This can often be mitigated by optimizing post-crystallization washing and filtration steps. acs.org

Inclusions are another form of impurity incorporation where pockets of the impurity-rich mother liquor become entrapped within a single growing crystal. nih.gov This can be influenced by the kinetics of crystal growth; for example, rapid growth can lead to the formation of these internal defects. acs.org

A distinct but related phenomenon is cocrystal formation. Cocrystals are multicomponent solids where the impurity and the host molecule are incorporated into the same crystal lattice in a stoichiometric ratio, held together by non-covalent interactions. acs.orgnih.gov While often explored as a means to enhance drug properties, the unintended formation of a cocrystal with an impurity can hinder purification. acs.orgsaspublishers.com

When there is significant structural similarity between the host and impurity molecules, a solid solution can form. nih.gov In this scenario, the impurity molecules can substitute the host molecules within the crystal lattice. nih.govacs.org this compound's structural similarity to paracetamol makes it a candidate for forming a solid solution. capes.gov.brresearchgate.net Studies have shown that this compound can be incorporated into paracetamol crystals, leading to the formation of a secondary phase with a deformed crystal lattice. capes.gov.brresearchgate.net This type of incorporation is characterized by a relatively even distribution of the impurity throughout the bulk of the crystal. acs.org

Inclusions and Cocrystal Formation

Influence on Crystal Morphology and Habit

The presence of this compound can significantly alter the morphology, or shape, of the host crystals. capes.gov.brhep.com.cn This is because the impurity can selectively adsorb onto specific crystal faces, inhibiting their growth. researchgate.netacs.org For example, this compound has been identified as a blocking impurity that inhibits the growth of the {110} facet of paracetamol crystals. researchgate.netacs.org

Table 1: Effect of this compound (PAA) on Paracetamol Crystal Habit capes.gov.br

| Condition | Dominant Crystal Face | Resulting Crystal Habit |

| Pure Paracetamol (low supersaturation) | {110} | Columnar |

| Pure Paracetamol (high supersaturation) | {001} | Plate-like |

| Paracetamol with PAA | {110} | Columnar |

Effects on Nucleation and Dissolution Anisotropy

The presence of this compound as an impurity has a notable impact on the crystallization of other compounds, such as paracetamol. It has been observed to modify the kinetics of nucleation, often leading to a wider metastable zone width and longer induction times. mdpi.com This is attributed to its ability to disrupt the formation and growth of the critical nucleus. mdpi.com

Studies on the dissolution anisotropy of paracetamol crystals have shown that the presence of p-acetoxyacetanilide (PAA) can alter the dissolution rates of different crystal faces. nih.govresearchgate.net Specifically, the dissolution rates of the core.ac.uk and acs.org faces of paracetamol crystals grown in the presence of PAA are higher than those of pure paracetamol. nih.govresearchgate.net This phenomenon is linked to the concept that integral strain within the crystal, induced by the impurity, increases the material's solubility and, consequently, its dissolution rate. nih.govresearchgate.net The dissolution process itself can be characterized by the formation of etch pits on the crystal faces, with the morphology of these pits providing insight into the dissolution mechanism. nih.govresearchgate.net For instance, well-developed, structurally oriented etch pits have been observed on the core.ac.uk and researchgate.net faces, while the acs.org face exhibits rough, shallow etch pits. nih.govresearchgate.net This etch-pitting is thought to be a result of a 2-dimensional nucleation process. nih.govresearchgate.net

Crystallization Process Control and Impurity Rejection

Effective control over the crystallization process is crucial for obtaining a product with desired purity and physical properties. hw.ac.ukresearchgate.net Impurity rejection is a key aspect of this control, as impurities can be incorporated into the final crystalline product through various mechanisms, including surface adsorption, agglomeration, and inclusion within the crystal lattice. mdpi.comhw.ac.uk

In reactive crystallization processes that can produce this compound, temperature and water content are critical parameters. For example, in the synthesis of paracetamol from 4-aminophenol (B1666318) and acetic anhydride (B1165640), the presence or absence of water can determine the primary product. core.ac.ukresearchgate.netimath.kiev.ua In the absence of water, 4'-acetoxyacetanilide is the main product. researchgate.netresearchgate.netimath.kiev.ua Conversely, the presence of water promotes the formation of paracetamol with high purity. core.ac.ukresearchgate.netimath.kiev.ua

Higher reaction temperatures generally lead to higher reaction rates. core.ac.ukresearchgate.net However, the interplay between temperature and water content is complex and affects not only the reaction kinetics but also the crystal properties of the final product. researchgate.netimath.kiev.ua Studies have shown that while crystal shapes may not visibly change with varying temperatures, the mean crystal size can decrease as the temperature increases. researchgate.net

Table 1: Effect of Water on Product Formation in a Reactive Crystallization

| Water Content | Primary Product | Purity | Reference |

| Absent | 4'-Acetoxyacetanilide | High | researchgate.netresearchgate.netimath.kiev.ua |

| Present | Paracetamol (Form I) | High (e.g., 99%) | core.ac.ukresearchgate.netimath.kiev.ua |

Mixing intensity is another crucial parameter in controlling crystallization, as it influences supersaturation levels and can minimize secondary nucleation. hamptonresearch.com In continuous oscillatory baffled reactors (COBRs), the mixing intensity, often characterized by the oscillatory Reynolds number (Reo), has been shown to affect crystal properties. core.ac.uk For instance, an increase in Reo can lead to a reduction in crystal size. core.ac.uk Proper mixing is essential for maintaining a homogenous distribution of particles and achieving an optimal crystal size distribution (CSD). nottingham.ac.uk The choice of impeller design, such as a three-blade marine impeller versus a Rushton turbine, can also significantly impact the suspension state of the particles and the resulting CSD. nottingham.ac.uk

Seeding is a widely used strategy to control nucleation and crystal growth, allowing crystallization to occur in the metastable zone where spontaneous nucleation is less likely. researchgate.netcore.ac.uk By introducing seed crystals, it is possible to control the number and size of the final crystals. researchgate.net In the context of reactive crystallization in a COBR, seeding strategies involving varying seed masses (e.g., 10%, 15%, and 20%) have been investigated to achieve smooth, encrustation-free runs. crystallizationsystems.comresearchgate.net The use of seed crystals can help control the growth rate and lead to a more uniform product. researchgate.net The size of the seed crystals also plays a role, with larger seeds potentially leading to faster secondary nucleation. d-nb.info

Table 2: Seeding Parameters in Reactive Crystallization

| Parameter | Value/Range | Purpose/Effect | Reference |

| Seed Mass | 10%, 15%, 20% | Achieve smooth, encrustation-free runs | crystallizationsystems.comresearchgate.net |

| Seed Size | Fixed | Control growth rate, influence final CSD | crystallizationsystems.comd-nb.info |

| Seeding Point | Before cooling | Initiate controlled crystallization | researchgate.net |

Optimization of Mixing Intensity

Interfacial Interactions at the Solid/Liquid Interface

The interactions occurring at the interface between a solid crystal and the surrounding liquid phase are fundamental to understanding crystallization and dissolution phenomena. wisc.eduaalto.fiacs.org These interactions involve the arrangement of liquid molecules near the solid surface, which is influenced by factors like surface energy and specific molecular interactions. wisc.edu

The patterns formed on a crystal surface during dissolution (etching) can be significantly influenced by the solvent used. It is hypothesized that solvent molecules can adsorb onto the crystal surface, disrupting the existing interaction network within the crystal and leading to distinct etching patterns based on the solvent's structure. The shape of these etch pits is related to the attachment energies in different crystallographic directions. For example, differences in etching patterns created by various solvents on acetaminophen (B1664979) crystals have been used to probe the interactions at the solid-liquid interface. Deviations in crystal morphology and etching patterns can suggest specific adsorption behaviors of the solvent on different crystal faces.

Molecular Interactions at Crystal Surfaces

The arrangement of this compound molecules within the crystal lattice and the nature of the interactions at its surfaces are dictated by a combination of intermolecular forces. Crystallographic studies reveal that the molecule possesses a distinct non-planar conformation, which plays a crucial role in its packing and surface chemistry.

Research has determined the crystal structure of para-acetoxyacetanilide (PAA), providing insight into the specific interactions that govern its assembly. iucr.org A key feature of its molecular geometry is the significant twist between the phenyl ring and the acetoxy group. The dihedral angle between the plane of the aryl ring and the plane of the acetoxy group is approximately 83.5°. iucr.org In contrast, the amide group is more closely aligned with the phenyl ring, with a dihedral angle of about 10.2°. iucr.org This conformation influences how molecules approach and integrate into a growing crystal surface.

The primary intermolecular interaction responsible for the cohesion of this compound molecules in the crystal is hydrogen bonding. iucr.org Specifically, a hydrogen bond forms between the amide hydrogen (N-H) of one molecule and the ester carbonyl oxygen (C=O) of an adjacent molecule. iucr.org This N-H···O interaction is a defining feature of the crystal packing, linking molecules into chains. iucr.org These chains of molecules are related by a 2₁ screw axis, a common symmetry element in crystal structures. iucr.org The stability and directionality of these hydrogen bonds are fundamental to the expression of specific crystal faces and their respective surface energies.

The surface chemistry of an this compound crystal is therefore characterized by the exposure of different functional groups depending on the crystal face. Some surfaces will be dominated by the phenyl rings, leading to weaker van der Waals interactions with the surrounding medium, while other faces will expose the hydrogen-bonding sites of the amide and ester groups. This anisotropy in surface interactions is critical in processes like crystal growth, dissolution, and the adsorption of other molecules. For instance, the ability of this compound to act as a habit modifier for paracetamol is attributed to the structural similarity and the specific interactions at the crystal surface. iucr.org

The precise geometry of the principal hydrogen bond within the this compound crystal has been quantified and is detailed in the table below.

| Donor (D) - Hydrogen (H)···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N1-H1N···O1 | 0.86 | 2.09 | 2.934 | 166 |

| Data sourced from crystallographic studies of para-acetoxyacetanilide. iucr.org |

This hydrogen bonding network is the most significant directional force in the crystal, creating a stable, repeating supramolecular structure. ias.ac.in Any disruption or interaction at the crystal surface, for example by a solvent molecule or a tailored additive, would primarily involve competing with or adhering to these hydrogen bonding sites.

Advanced Spectroscopic and Analytical Characterization for Research

Structural Elucidation and Confirmation

The definitive identification of Acetoxyacetanilide relies on a combination of spectroscopic methods that probe the molecule's vibrational and nuclear properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational frequencies include the C=O stretching of the ester group and the amide group. The molecular structure of this compound can be confirmed by IR analysis. prepchem.com

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Amide N-H | ~3300 | Stretching vibration |

| Aromatic C-H | ~3100-3000 | Stretching vibration |

| Ester C=O | 1756 | Stretching vibration |

| Amide C=O | 1672 | Stretching vibration |

| Aromatic C=C | ~1600-1450 | Ring stretching |

| C-O | ~1200 | Ester stretching |

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound. prepchem.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal neighboring proton interactions.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.18 | Singlet | 3H | -NHCO CH₃ |

| ~2.27 | Singlet | 3H | -OCO CH₃ |

| ~7.05 | Doublet | 2H | Aromatic protons ortho to -OCOCH₃ |

| ~7.55 | Doublet | 2H | Aromatic protons ortho to -NHCOCH₃ |

| ~9.95 | Singlet | 1H | -NH COCH₃ |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used. rsc.org Data presented is a general representation and may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~21.0 | -OC OCH₃ |

| ~24.5 | -NHC OCH₃ |

| ~121.5 | Aromatic CH (ortho to -OCOCH₃) |

| ~122.0 | Aromatic CH (ortho to -NHCOCH₃) |

| ~135.0 | Aromatic C (ipso to -NHCOCH₃) |

| ~146.0 | Aromatic C (ipso to -OCOCH₃) |

| ~168.5 | Amide C =O |

| ~169.5 | Ester C =O |

Note: The chemical shifts in ¹³C NMR are also relative and can be affected by the solvent and experimental conditions.

Advanced Spectroscopic Techniques for Process Monitoring and Impurity Analysis

Beyond initial structural confirmation, advanced analytical techniques are essential for monitoring the synthesis process, determining purity, and identifying trace impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its concentration. moravek.com It is particularly effective for separating the main compound from structurally similar impurities. nih.gov HPLC methods can be developed and validated for the simultaneous determination of this compound and its potential impurities. researchgate.netresearchgate.net

A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netlcms.cz Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. researchgate.net The purity of this compound can be determined to be greater than 99.0% using HPLC. vwr.com

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Behavior and Crystal Forms

Raman spectroscopy offers complementary vibrational information to IR spectroscopy and is particularly useful for studying crystal forms and adsorption phenomena. chemicalbook.com The technique can distinguish between different polymorphs (crystal forms) of a substance, which can have different physical properties.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study the adsorption behavior of molecules on metal surfaces. While specific SERS studies on this compound are not widely documented, the principles of SERS could be applied to investigate its interaction with various substrates, providing insights into surface chemistry and potential catalytic processes.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Impurity Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique capable of mapping the distribution of impurities on the surface of a material. acs.orgmst.or.jp In the context of this compound, TOF-SIMS can be employed to visualize the spatial distribution of trace impurities on the crystal faces. acs.org This is particularly valuable for understanding how impurities incorporate into the crystal lattice during crystallization, which can impact the final product's quality and performance. researchgate.net The technique works by bombarding the sample surface with a primary ion beam, which causes secondary ions to be ejected from the surface. mst.or.jpeag.com These secondary ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio, providing detailed chemical information about the outermost atomic layers of the sample. eag.com

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical method used to investigate the crystalline structure of materials. anton-paar.comdrawellanalytical.com It provides detailed information about the arrangement of atoms, phase composition, and other physical properties. anton-paar.commalvernpanalytical.com The fundamental principle behind XRD is the elastic scattering of X-rays by the ordered atoms in a crystalline solid, which generates a unique diffraction pattern. drawellanalytical.comiastate.edu This pattern is a fingerprint of the crystal's structure. iastate.edu

For this compound, a monoclinic polymorph has been identified using single-crystal X-ray diffraction. lookchem.com The analysis revealed that this polymorph crystallizes in the P21/n space group with four molecules (Z = 4) in the unit cell. lookchem.com The determined unit cell dimensions are a = 7.219(2) Å, b = 8.015(2) Å, c = 16.575(2) Å, with a β angle of 92.07(1)° and a volume of 958.4(4) ų. lookchem.com This detailed structural information is crucial for understanding the solid-state properties of the compound.

XRD techniques are broadly categorized into single-crystal XRD and X-ray Powder Diffraction (XRPD). iastate.edu Single-crystal XRD provides a complete structural solution for a compound, while XRPD is used for phase identification, determining crystallinity, and assessing phase purity in polycrystalline materials. malvernpanalytical.comiastate.edu

Real-time Spectroscopic Monitoring in Crystallization

Real-time spectroscopic monitoring is a key component of Process Analytical Technology (PAT), a framework encouraged by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes. nih.govpharmamanufacturing.com In the context of crystallization, PAT aims to ensure product quality by measuring critical process parameters in real-time. nih.govsut.ac.th This approach is vital for understanding and controlling crystallization, a process that is often poorly understood yet critical in the pharmaceutical industry. nih.govpharmamanufacturing.com

For processes involving this compound, such as its use in studies with paracetamol, real-time monitoring provides invaluable insights into supersaturation profiles, which is the driving force for crystallization. figshare.comacs.orgeuropeanpharmaceuticalreview.com In-situ analytical tools like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are employed to measure solution concentrations and monitor crystal formation as it happens. sut.ac.thcore.ac.uk These techniques avoid the time delays and potential errors associated with offline sampling. core.ac.uk

A study on the crystallization of paracetamol with p-acetoxyacetanilide (PAA) as an impurity utilized real-time monitoring to track concentration changes. figshare.comacs.org This allowed for the development and deployment of calibration models to predict concentrations in real-time, demonstrating the power of PAT in managing complex crystallization systems. figshare.comacs.org The ability to monitor processes continuously helps in optimizing conditions to control crystal size, shape, purity, and yield. pharmamanufacturing.comeuropeanpharmaceuticalreview.com

Calibration Strategies in Spectroscopic Analysis

Effective calibration is essential for converting raw spectral data into meaningful concentration information, a critical step for monitoring and controlling crystallization processes. figshare.comacs.orgacs.org The development of a robust calibration model typically involves several stages, including baseline correction, regressor selection, and the selection of a suitable model form. figshare.comacs.orgacs.org

Baseline Correction Techniques

Baseline distortions in spectroscopic data can arise from various sources such as instrumental noise, light scattering, and temperature fluctuations. peakspectroscopy.comspectroscopyonline.com These distortions can obscure the true spectral features and lead to inaccurate quantitative analysis. peakspectroscopy.com Therefore, baseline correction is a crucial first step in data preprocessing. peakspectroscopy.comspectroscopyonline.com

Several methods are available for baseline correction, ranging from simple polynomial fitting to more advanced algorithms like asymmetric least squares (ALS) and wavelet transforms. peakspectroscopy.comoptica.org The choice of method depends on the nature of the baseline drift. peakspectroscopy.com For instance, in a study involving the crystallization of paracetamol and p-acetoxyacetanilide, the Savitzky-Golay Second Derivative (SGSD) method was found to be the most effective for baseline correction. figshare.comacs.org Other techniques like piecewise linear fitting have also been developed to automatically correct for baseline drift, particularly the fluorescence background often encountered in Raman spectroscopy. spectroscopyonline.com

Regressor Selection and Model Form Selection

After baseline correction, the next step is to select the most informative parts of the spectrum (regressors) to build the calibration model. nih.govchromatographyonline.com This process, known as variable selection, aims to improve the model's predictive performance by eliminating irrelevant or noisy variables. nih.govcapes.gov.brnih.gov Techniques for regressor selection can be broadly categorized as conservative, which aim to retain all useful predictors, and parsimonious, which seek a minimum but sufficient set of predictors. nih.gov In the analysis of the paracetamol and p-acetoxyacetanilide system, selecting spectral data from a specific, relevant range proved to be the most accurate approach for regressor selection. figshare.comacs.org

Once the regressors are selected, an appropriate model form must be chosen to relate the spectral data to the concentration. figshare.comacs.org Common multivariate calibration models used in pharmaceutical analysis include Partial Least Squares Regression (PLSR), Principal Component Regression (PCR), and Artificial Neural Networks (ANN). figshare.comacs.orgnih.gov PLSR is a widely used technique due to its effectiveness and ease of implementation. frontiersin.org In the case study of paracetamol and p-acetoxyacetanilide crystallization, PLSR, PCR, and ANN models were evaluated. figshare.comacs.org While all models showed similar performance, PLSR was noted for providing the most moderate concentration predictions during real-time deployment. figshare.comacs.org

Validation Against Offline Analytical Data

The final and critical step in the calibration process is the validation of the spectroscopic model against a reliable offline analytical method. figshare.comacs.org This validation ensures the accuracy and reliability of the real-time predictions. researchgate.netekb.egdiva-portal.org High-Performance Liquid Chromatography (HPLC) is a commonly used offline method for the quantitative analysis of pharmaceutical substances and their impurities. researchgate.net

In the study of paracetamol and p-acetoxyacetanilide crystallization, the online predictions from the PLSR, PCR, and ANN models were compared with offline HPLC measurements. figshare.comacs.org The results for paracetamol showed a relatively low error, ranging from 0-12%. figshare.comacs.org However, the predictions for p-acetoxyacetanilide had a higher relative error, between 0 and over 50%. figshare.comacs.org This discrepancy was attributed to the much lower concentration range of PAA (10-20 g/L) compared to paracetamol (100-350 g/L), which makes accurate prediction more challenging. figshare.comacs.org These findings highlight that while online models provide valuable real-time approximations, precise measurements, especially for low-concentration components, still necessitate validation with offline analytical data. figshare.comacs.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of reaction mechanisms and crystal energetics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate complex organic reaction mechanisms by identifying transition states and intermediates, which provides a detailed map of potential energy surfaces and reaction pathways. numberanalytics.commdpi.com

A notable application of DFT in the context of a related compound, N-Acetoxyacetanilide, has been in studying the rhodium(III)-catalyzed C–H activation and annulation with alkynes to synthesize indoles. acs.org In this process, the hydrazine (B178648) moiety of the starting material acts as an internal oxidant. DFT calculations were instrumental in dissecting the entire catalytic cycle, which includes several key steps:

N–H Deprotonation: The initial step where a proton is removed from the nitrogen atom.

C–H Activation: A concerted metalation–deprotonation (CMD) process where the rhodium catalyst activates a carbon-hydrogen bond on the aromatic ring.

Alkyne Insertion: The insertion of the alkyne into the rhodium-carbon bond.

Ring Rearrangement/Isomerization: Subsequent intramolecular processes leading to the formation of the indole (B1671886) ring system.

N–N Bond Cleavage/Reductive Elimination: The final step which cleaves the nitrogen-nitrogen bond and regenerates the active Rh(III) catalyst. acs.org

Table 1: Key Mechanistic Steps of Rh(III)-Catalyzed Indole Synthesis Investigated by DFT

| Step | Description | Role of DFT |

|---|---|---|

| C–H Activation | Concerted Metalation–Deprotonation (CMD) of the aryl group. | Calculation of activation energy barriers; identified as part of the rate-determining step. |

| Alkyne Insertion | Insertion of the alkyne into the Rh-C bond. | Elucidation of the transition state geometry and energetics. |

| N–N Bond Cleavage | Reductive elimination step involving the internal oxidant. | Investigation of the mechanism for catalyst regeneration. |

This table summarizes the key stages of the rhodium-catalyzed reaction involving an this compound derivative, as elucidated by DFT calculations. acs.org

Ab initio (from first principles) quantum chemistry methods are used for high-accuracy calculations without reliance on empirical data. These methods are particularly valuable in solid-state chemistry for predicting and validating crystal structures. researchgate.netarxiv.orguspex-team.org They allow for the prediction of the most stable crystal structure for a given compound, as well as a number of low-energy metastable structures, based solely on the chemical composition. uspex-team.orgarxiv.org

For 2-acetamidophenyl acetate (B1210297), an isomer of this compound, ab initio methods have been used to computationally predict possible crystal structures (polymorphs). tandfonline.comnih.gov In these studies, various possible conformers were generated, and their relative energies were calculated to identify the most stable theoretical crystal structure. tandfonline.com This computationally predicted structure was then compared with the experimental structure determined via X-ray diffraction, showing strong agreement in cell volume, density, and the network of intermolecular interactions. vulcanchem.com Such validation confirms the accuracy of the computational approach and provides a deeper understanding of the forces governing the crystal packing. vulcanchem.comunits.it Hirshfeld surface analysis, another computational tool, was used to visualize and quantify the intermolecular interactions within the crystal, confirming that N–H···O hydrogen bonds are crucial for stabilizing the crystal structure. tandfonline.comresearchgate.net

Table 2: Comparison of Predicted and Experimental Crystal Structure Parameters for 2-Acetamidophenyl Acetate

| Parameter | Computational Prediction (Ab Initio) | Experimental Result (X-ray Diffraction) |

|---|---|---|

| Stability Ranking | Lowest energy conformer identified (-96 kJ/mol) | Single stable polymorph observed |

| Hydrogen Bonds | Predicted N–H···O interactions | Confirmed N–H···O interactions |

| H-Bond Distance | ~0.5 Å variation from experimental | Measured via diffraction |

This table highlights the synergy between computational prediction and experimental validation for understanding the crystal structure of an this compound isomer. tandfonline.comvulcanchem.com

Density Functional Theory (DFT) for Reaction Pathways and Mechanisms

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that describe the behavior of atoms and molecules through the mathematical representation of forces and motions. ebsco.com These simulations provide a dynamic picture of molecular systems, offering insights into intermolecular interactions and processes like dissolution.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. hep.com.cnbiorxiv.org Molecular modeling can be used to analyze these interactions and predict their influence on crystal properties.

Computational techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. For the isomer 2-acetamidophenyl acetate, such analysis confirmed the prevalence of N–H···O hydrogen bonding in stabilizing the crystal structure. vulcanchem.com The Quantum Theory of Atoms in Molecules (QTAIM) analysis further allows for the quantification of the strength of these interactions based on electron density. vulcanchem.comresearcher.life

Molecular dynamics simulations can model the behavior of a crystal in a solvent, providing insights into solvation and the mechanisms of dissolution. The dissolution of a crystal often begins at surface regions with higher thermodynamic instability, such as where dislocation lines emerge. hep.com.cn

The presence of this compound as an impurity in paracetamol crystals has been shown to affect their dissolution properties. researchgate.net The strain induced in the crystal lattice by the incorporation of this compound molecules creates dislocations. hep.com.cn These dislocations act as thermodynamically unstable sites, which can lower the activation energy for dissolution. hep.com.cn Consequently, a crystal with a higher density of these impurity-induced defects may exhibit an enhanced dissolution rate. hep.com.cn Studies have examined the effects of p-acetoxyacetanilide on the crystallization and subsequent dissolution of acetaminophen (B1664979) (paracetamol) from aqueous solutions, correlating the impurity concentration with changes in crystal properties. researchgate.net

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. frontiersin.org These descriptors, derived from the chemical structure, can be calculated using computational methods and are widely used in quantitative structure-property relationship (QSPR) and machine learning models to predict the physicochemical and biological properties of compounds. nih.govpeercommunityjournal.org

Various molecular descriptors for this compound (also known as Diacetamate) can be calculated or are available in chemical databases. These descriptors encode information about the molecule's topology, geometry, and electronic properties.

Table 3: Selected Molecular Descriptors for this compound

| Descriptor Name | Value | Source |

|---|---|---|

| Molecular Formula | C10H11NO3 | nist.gov |

| Molecular Weight | 193.1992 g/mol | nist.gov |

| IUPAC Standard InChIKey | UJAOSPFULOFZRR-UHFFFAOYSA-N | nist.gov |

| McGowan's Characteristic Volume (McVol) | 118.9 ml/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.16 | chemeo.com |

| Water Solubility (log10WS) | -2.80 mol/l | chemeo.com |

This table presents a selection of computationally derived and database-reported molecular descriptors for this compound.

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | p-Acetoxyacetanilide; 4-Acetoxyacetanilide; N,O-Diacetyl-4-aminophenol; Diacetamate |

| Paracetamol | Acetaminophen; 4'-hydroxyacetanilide |

| 2-Acetamidophenyl acetate | 2-AAPA |

| N-Acetoxyacetanilide | |

| Indole |

Computational Chemistry and Theoretical Studies

1 Surface Area, Molar Volume, and Polarizability

Computational methods have been utilized to determine key physical descriptors for this compound. These parameters are essential for understanding the molecule's physical behavior and its interactions within different chemical environments. Properties such as the approximate surface area, molar volume, and polarizability are crucial for predicting how the molecule interacts with solvents and other chemical species. brieflands.com

Calculations performed using semi-empirical quantum mechanical methods provide specific values for these properties. brieflands.com The surface area gives an indication of the molecule's size, the molar volume relates to the space it occupies, and polarizability indicates how easily its electron cloud can be distorted by an electric field. brieflands.comajchem-a.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Surface Area Approximate (SAA) | 248.88 | Ų | brieflands.com |

| Molar Volume (VOL) | 153.43 | cm³/mol | brieflands.com |

| Polarizability (POL) | 18.84 | ų | brieflands.com |

Intermolecular Interactions in Crystal Lattices

2 HOMO/LUMO Energies and Dipole Moment

The electronic properties of this compound, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. researchgate.net The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy pertains to its ability to accept electrons. researchgate.netphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests greater stability. ajchem-a.comphyschemres.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| HOMO Energy | -8.59 | eV | brieflands.com |

| LUMO Energy | -1.54 | eV | brieflands.com |

| HOMO-LUMO Gap | 7.05 | eV | brieflands.com |

| Dipole Moment (DM) | 3.35 | Debye | brieflands.com |

Q & A

Q. How can computational models complement experimental studies of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations to predict transition states and reaction energetics. Compare computed activation barriers with experimental kinetic data to validate mechanisms . Use molecular docking to explore interactions in biological systems (e.g., COX enzyme inhibition). Publish input files (e.g., Gaussian .gjf) and output logs in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.